molecular formula C18H21NO2 B12590629 [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol CAS No. 648419-84-5

[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol

Cat. No.: B12590629
CAS No.: 648419-84-5
M. Wt: 283.4 g/mol
InChI Key: VXLLPRWDPHCECO-NJAFHUGGSA-N
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Description

[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, featuring two phenyl groups and two hydroxyl groups attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol typically involves the reaction of pyrrolidine derivatives with phenyl-containing reagents under controlled conditions. One common method includes the use of Grignard reagents to introduce the phenyl groups, followed by reduction reactions to form the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reagents or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-2,5-Diphenylpyrrolidine: A closely related compound with similar structural features but lacking the hydroxyl groups.

    2,5-Diphenylpyrrolidine: Another related compound with variations in the substitution pattern on the pyrrolidine ring.

Uniqueness

[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives.

Properties

CAS No.

648419-84-5

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(hydroxymethyl)-2,5-diphenylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C18H21NO2/c20-12-15-11-18(13-21,16-9-5-2-6-10-16)19-17(15)14-7-3-1-4-8-14/h1-10,15,17,19-21H,11-13H2/t15-,17+,18+/m1/s1

InChI Key

VXLLPRWDPHCECO-NJAFHUGGSA-N

Isomeric SMILES

C1[C@@H]([C@@H](N[C@@]1(CO)C2=CC=CC=C2)C3=CC=CC=C3)CO

Canonical SMILES

C1C(C(NC1(CO)C2=CC=CC=C2)C3=CC=CC=C3)CO

Origin of Product

United States

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